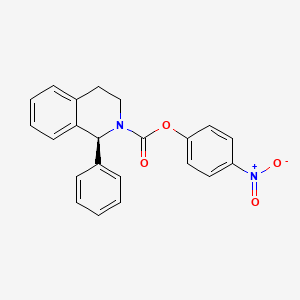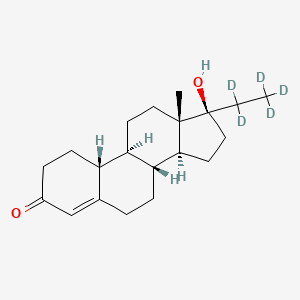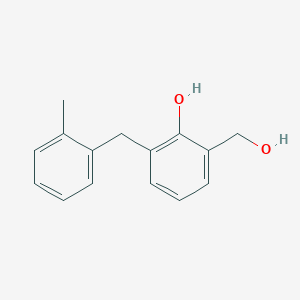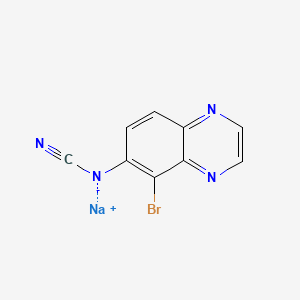
N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine is a deuterated analog of 2’-deoxyadenosine, where the hydrogen atoms in the 2-hydroxyethyl group are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct mass spectrometric characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine typically involves the deuteration of 2’-deoxyadenosine. This process can be achieved through various methods, including the use of deuterated reagents and catalysts. One common approach is to react 2’-deoxyadenosine with deuterated ethylene oxide under controlled conditions to introduce the deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine may involve large-scale deuteration processes using specialized equipment and reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the incorporation of deuterium and the overall quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs.
Aplicaciones Científicas De Investigación
N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a tracer in metabolic studies.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine involves its incorporation into DNA, where it can affect DNA replication and repair processes. The deuterium atoms in the hydroxyethyl group provide increased stability and distinct mass spectrometric properties, making it a valuable tool in various biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
N6-(2-Hydroxyethyl)-2’-deoxyadenosine: The non-deuterated analog of the compound.
N6-(2-Hydroxyethyl-d4)-adenosine: A similar compound with a different sugar moiety.
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine: Another deuterated nucleoside with a different base.
Uniqueness
N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric characteristics. This makes it particularly useful in studies requiring precise quantification and analysis of nucleosides and their derivatives.
Propiedades
Fórmula molecular |
C12H17N5O4 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15)/t7-,8+,9+/m0/s1/i1D2,2D2 |
Clave InChI |
KIAMDXBTZWMIAM-JAWKONGNSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)



![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)
![N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid](/img/structure/B13838764.png)




